Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate
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Overview
Description
3-BENZYLSULFANYL-2-(TERT-BUTOXYCARBONYLMETHYL-AMINO)-PROPIONIC ACID TERT-BUTYL ESTER is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a benzylsulfanyl group and tert-butoxycarbonylmethyl-amino functionalities.
Preparation Methods
The synthesis of 3-BENZYLSULFANYL-2-(TERT-BUTOXYCARBONYLMETHYL-AMINO)-PROPIONIC ACID TERT-BUTYL ESTER involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:
Formation of the Benzylsulfanyl Group:
Incorporation of the Tert-Butoxycarbonylmethyl-Amino Group: This step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-BENZYLSULFANYL-2-(TERT-BUTOXYCARBONYLMETHYL-AMINO)-PROPIONIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the Boc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-BENZYLSULFANYL-2-(TERT-BUTOXYCARBONYLMETHYL-AMINO)-PROPIONIC ACID TERT-BUTYL ESTER has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-BENZYLSULFANYL-2-(TERT-BUTOXYCARBONYLMETHYL-AMINO)-PROPIONIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, while the tert-butoxycarbonylmethyl-amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
3-BENZYLSULFANYL-2-(TERT-BUTOXYCARBONYLMETHYL-AMINO)-PROPIONIC ACID TERT-BUTYL ESTER can be compared with similar compounds, such as:
3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic acid: Lacks the tert-butyl ester group.
2-(tert-Butoxycarbonylmethyl-amino)-propionic acid tert-butyl ester: Lacks the benzylsulfanyl group.
3-Benzylsulfanyl-2-amino-propionic acid tert-butyl ester: Lacks the tert-butoxycarbonylmethyl group.
The uniqueness of 3-BENZYLSULFANYL-2-(TERT-BUTOXYCARBONYLMETHYL-AMINO)-PROPIONIC ACID TERT-BUTYL ESTER lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H31NO4S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate |
InChI |
InChI=1S/C20H31NO4S/c1-19(2,3)24-17(22)12-21-16(18(23)25-20(4,5)6)14-26-13-15-10-8-7-9-11-15/h7-11,16,21H,12-14H2,1-6H3 |
InChI Key |
CXNYTEAMBHKWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(CSCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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